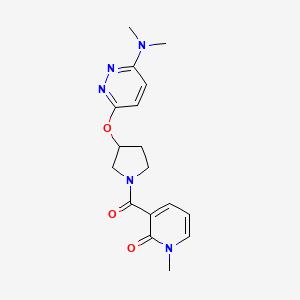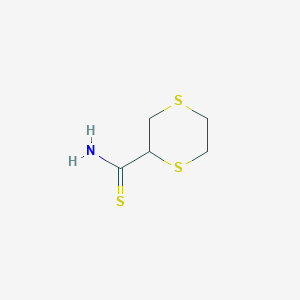![molecular formula C19H16FN5O2S2 B2810942 N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-30-0](/img/structure/B2810942.png)
N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16FN5O2S2 and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal and Apoptotic Effects
Compounds related to the chemical structure have been synthesized and assessed for their antifungal and apoptotic activities against different Candida species. Studies have identified potent compounds with significant Minimum Inhibitory Concentrations (MICs) against strains like C. albicans and C. glabrata, highlighting their potential as antifungal agents. Furthermore, an apoptotic effect on Candida species has been confirmed, suggesting a mechanism of action that involves inducing programmed cell death in fungal cells, without being toxic to healthy cells at tested concentrations (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activity
New derivatives synthesized from similar structures have been evaluated for their antimicrobial activity against a variety of pathogens. Some compounds have demonstrated significant activity against bacteria and fungi, suggesting their utility in treating infections caused by these microorganisms. The structure-activity relationship analyses of these compounds provide valuable insights into designing more effective antimicrobial agents (Yurttaş, Kubilay, Evren, Kısacık, & Karaca Gençer, 2020).
Anticancer Activity
Several compounds with related chemical structures have been synthesized and tested for their anticancer properties. These compounds have been evaluated across a range of human cancer cell lines, including renal, leukemia, colon, breast, and melanoma cancer types. Some derivatives have shown promising results, indicating potent anticancer activity and selectivity for certain cancer types. This suggests the potential of these compounds as leads for the development of new anticancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).
Anticonvulsant Agents
Research into benztriazoles with substituents related to the given chemical structure has explored their anticonvulsant activity. Some synthesized compounds have been found to exhibit significant protective effects in models of seizures, with better potency and lower neurotoxicity compared to standard drugs. These findings underscore the potential of these compounds as anticonvulsant agents, which could lead to the development of new treatments for epilepsy and related conditions (Liu, Zhang, Jin, & Quan, 2016).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S2/c1-24-16(10-25-14-7-2-3-8-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGBCLMWOQQLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)
![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)
![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)
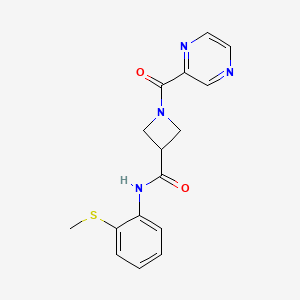
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)
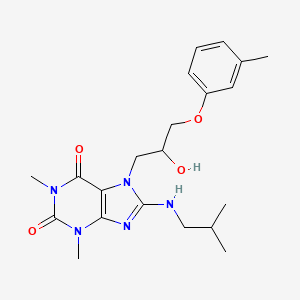
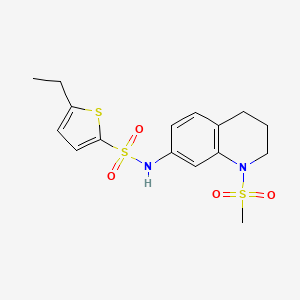
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)
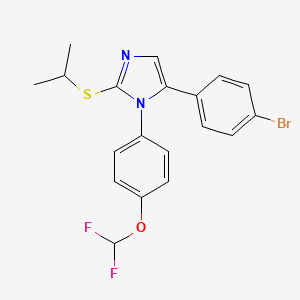

![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)
